molecular formula C10H16O2SSn B13348874 Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate

Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate

Katalognummer: B13348874
Molekulargewicht: 319.01 g/mol
InChI-Schlüssel: SBYZYEPYZQVCHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .

Vorbereitungsmethoden

The synthesis of ethyl 2-(trimethylstannyl)thiophene-3-carboxylate typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. The reaction conditions often include the use of a palladium catalyst, such as [Pd(PPh3)4], and a solvent like tetrahydrofuran (THF) . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organotin reagents, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of ethyl 2-(trimethylstannyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s electronic properties are crucial for its function as a semiconductor. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects .

Eigenschaften

Molekularformel

C10H16O2SSn

Molekulargewicht

319.01 g/mol

IUPAC-Name

ethyl 2-trimethylstannylthiophene-3-carboxylate

InChI

InChI=1S/C7H7O2S.3CH3.Sn/c1-2-9-7(8)6-3-4-10-5-6;;;;/h3-4H,2H2,1H3;3*1H3;

InChI-Schlüssel

SBYZYEPYZQVCHC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(SC=C1)[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.